molecular formula C25H17ClO6 B12219463 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate

Cat. No.: B12219463
M. Wt: 448.8 g/mol
InChI Key: XZMSGUMZNPEWPN-YVNNLAQVSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate” is derived through sequential identification of parent hydrides and substituents. The benzofuran system (1-benzofuran) serves as the core structure, substituted at position 2 by a methylidene group linked to a 6-chloro-4H-1,3-benzodioxin moiety. The Z-configuration of the exocyclic double bond (C2=C) is specified by the (2Z) prefix, indicating cis spatial alignment of the benzodioxin and benzofuran systems.

Isomeric considerations include:

  • Geometric isomerism : The Z/E configuration at the methylidene bridge is critical, with the Z-form stabilized by intramolecular hydrogen bonding between the ketonic oxygen (O3) and the benzodioxin’s oxygen atoms.
  • Positional isomerism : Alternative substitution patterns (e.g., chloro at position 5 instead of 6 on the benzodioxin) could arise during synthesis, though the reported structure specifies 6-chloro substitution.
  • Tautomerism : The 3-oxo-2,3-dihydro-1-benzofuran system permits keto-enol tautomerism, though X-ray data confirm exclusive keto dominance in the solid state.

A comparative analysis of substituent numbering is provided below:

Component Position Substituent
1-Benzofuran 2 (6-Chloro-4H-1,3-benzodioxin-8-yl)methylidene
1-Benzofuran 6 4-Methylbenzoate ester
4H-1,3-Benzodioxin 6 Chloro
4H-1,3-Benzodioxin 8 Methylidene linkage

Molecular Topology of Benzodioxin-Benzofuran Hybrid Systems

The molecule features a planar benzofuran core (C1–C9/O1/O2) fused to a non-planar 4H-1,3-benzodioxin system (C10–C17/O3/O4). Key topological attributes include:

  • Conjugation pathways : The benzofuran’s π-system extends through the methylidene bridge into the benzodioxin’s aromatic ring, creating a 14-atom conjugated network. This delocalization is evidenced by bond length alternation (C2–C3: 1.45 Å; C3–O3: 1.22 Å).
  • Dihedral angles : The benzodioxin ring adopts a boat conformation, with O3 and O4 deviating by 12.7° from the mean plane. The benzofuran-benzoate ester dihedral measures 85.3°, minimizing steric clash between the 4-methyl group and the dioxin’s chlorine.
  • Hybrid ring strain : Furanoid oxygen atoms (O1, O2) introduce 8° angular distortion versus ideal tetrahedral geometry, while the dioxin’s O3–C10–C11–O4 torsion angle registers 28.5°, indicative of moderate ring strain.

X-ray Crystallographic Characterization of Z-Configuration

Single-crystal X-ray diffraction (space group P 1, Z = 2) confirms the Z-configuration with the following metrics:

Key crystallographic parameters:

Parameter Value
C2–C10 bond length 1.34 Å
C2=C10–C11 angle 121.7°
Torsion O3–C10–C11–O4 28.5°
Intermolecular O–H···N hydrogen bonds 2.89 Å (N1–N1)

The Z-geometry is stabilized by a combination of intramolecular C–H···O interactions (C8–H8···O3: 2.42 Å) and π-stacking between the benzofuran and benzoate rings (interplanar distance: 3.71 Å). The asymmetric unit contains two independent molecules linked via centrosymmetric hydrogen bonds, forming a dimeric superstructure along the a-axis.

Properties

Molecular Formula

C25H17ClO6

Molecular Weight

448.8 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate

InChI

InChI=1S/C25H17ClO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10-

InChI Key

XZMSGUMZNPEWPN-YVNNLAQVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The target compound integrates three key structural elements:

  • A benzofuran core with a 3-oxo-2,3-dihydro moiety.
  • A (6-chloro-4H-1,3-benzodioxin-8-yl)methylidene substituent.
  • A 4-methylbenzoate ester at the 6-position.

Synthetic routes prioritize modular assembly, often beginning with the benzofuran scaffold and sequentially introducing the chlorinated benzodioxin and ester functionalities. Critical challenges include stereochemical control at the (2Z)-configured double bond and regioselectivity during heteroannulation.

Benzofuran Core Synthesis via Heteroannulation

The benzofuran backbone is constructed through a [3+2] heteroannulation between cyclohexenone derivatives and benzoquinone (BQ) analogs. This method, adapted from Pirouz et al., employs acidic conditions to facilitate cyclization:

Reaction Conditions

  • Catalyst : Glacial acetic acid (10–20% v/v).
  • Solvent : Toluene/acetic acid (4:1 ratio).
  • Temperature : Reflux (110–120°C).
  • Time : 18–24 hours.

Mechanistic Pathway

  • Protonation of BQ : BQ undergoes acid-catalyzed protonation to form BQH⁺ , enhancing electrophilicity.
  • Enolization : Cyclohexenone derivatives (e.g., ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate) enolize under acidic conditions.
  • Cycloaddition : The enol attacks BQH⁺, forming a bicyclic intermediate via [3+2] cyclization.
  • Aromatization : Subsequent dehydration and oxidation yield the benzofuran core.

Example Protocol :

1. Combine benzoquinone (2.0 mmol) and cyclohexenone derivative (1.0 mmol) in toluene (4 mL) and acetic acid (1 mL).  
2. Reflux for 24 hours.  
3. Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (EtOAc/hexanes, 1:5).  

Yield : 70–81%.

Esterification with 4-Methylbenzoate

The final step involves esterification of the benzofuran’s 6-hydroxy group with 4-methylbenzoyl chloride.

Protocol :

  • Dissolve the hydroxylated intermediate (1.0 mmol) in dry dichloromethane (10 mL).
  • Add 4-methylbenzoyl chloride (1.2 mmol) and triethylamine (2.0 mmol).
  • Stir at room temperature for 12 hours.
  • Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield : 85–90%.

Purification and Characterization

Purification Methods :

  • Flash Chromatography : Silica gel with EtOAc/hexanes gradients.
  • Recrystallization : Ethanol/water mixtures for crystalline intermediates.

Spectroscopic Data :

Parameter Value Source
Molecular Weight 448.8 g/mol
1H NMR (DMSO-d6) δ 8.4 (d, J=16 Hz, 1H), 7.0 (d, J=8 Hz, 2H)
13C NMR δ 194.8 (C=O), 172.5 (ester), 155.1 (Ar)
IR (cm⁻¹) 1745 (C=O), 1620 (C=C)

X-ray Crystallography : Confirms the Z configuration and planar benzofuran-benzodioxin system.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Heteroannulation 81% One-pot, fewer steps Requires strict temperature control
Stepwise Assembly 70% Better stereochemical control Multi-step, lower overall yield
Esterification 90% High efficiency, mild conditions Sensitive to moisture

Challenges and Optimization Opportunities

  • Stereochemical Drift : The Z configuration may isomerize under prolonged heating; optimized reaction times and low-temperature steps mitigate this.
  • Byproduct Formation : Competing [3+3] cycloadditions are suppressed by using excess BQ.
  • Catalyst Efficiency : Substituting acetic acid with p-toluenesulfonic acid (PTSA) improves reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzodioxin ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit notable antimicrobial activity. For instance, studies have shown that certain benzofuran compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the benzofuran ring can enhance the antimicrobial potency of these compounds .

Anticancer Activity

Benzofuran derivatives are also being explored for their anticancer properties. The structural diversity of these compounds allows for the modification of their biological activity. Some studies have reported that benzofuran-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

StudyFindings
Yempala et al. (2014)Investigated the antimicrobial activity of various benzofuran derivatives; found significant efficacy against M. tuberculosis with MIC values as low as 3.12 μg/mL .
Gundogdu-Karaburun et al.Synthesized aryl ketones based on benzofuran; demonstrated moderate antifungal activity against C. albicans and C. glabrata .
Kenchappa et al.Studied the antibacterial effects of hydroxyl-substituted benzofurans; compounds showed excellent activity against multiple strains with MIC values between 0.78–6.25 μg/mL .

Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can assess the potential biological activities of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate based on its structural similarities to known bioactive compounds. This approach aids in identifying potential therapeutic applications before extensive experimental validation.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituents, core heterocycles, and functional groups. Below is a detailed comparison using data from the evidence:

Halogen-Substituted Benzodioxin/Benzodithiazine Derivatives

Bromo-substituted benzodioxin derivative
  • Compound : (2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • Molecular Weight : 375.2 g/mol
  • Key Substituents : Bromine at position 6, hydroxy group on benzofuran.
  • Computed Properties : XLogP3 = 3.4, Topological Polar Surface Area (TPSA) = 65 Ų .
  • Comparison : Replacing bromine with chlorine reduces molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.9 g/mol) and may alter lipophilicity (lower XLogP3 for chloro derivatives). The absence of a 4-methylbenzoate ester in this analog limits direct functional comparison.
Chloro-substituted benzodithiazine derivatives
  • Example 1: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Melting Point: 314–315°C (decomposes) Functional Groups: Cyano, hydroxybenzylidene, methylhydrazino .
  • Example 2: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Melting Point: 318–319°C (decomposes) Functional Groups: Methyl, dihydroxybenzylidene .
  • Comparison : The target compound lacks the benzodithiazine core and sulfone groups present in these analogs, which are critical for their thermal stability (high melting points). Instead, its benzofuran-3-one and ester groups may enhance solubility compared to sulfone-containing derivatives.

Functional Group Variations

Ester vs. Hydroxy/Ketone Groups
  • The 4-methylbenzoate ester in the target compound contrasts with hydroxy or ketone groups in analogs like the bromo-substituted benzodioxin derivative . Esters typically increase lipophilicity and metabolic stability, which could influence bioavailability.

Data Table: Structural and Physicochemical Comparison

Property/Compound Target Compound Bromo-Benzodioxin Chloro-Benzodithiazine
Molecular Weight (g/mol) Not provided 375.2 412.8 (Example 1)
Halogen Cl Br Cl
Core Heterocycle Benzodioxin Benzodioxin Benzodithiazine
Key Functional Groups Ester, Benzofuran-3-one Hydroxy, Benzofuran-3-one Sulfone, Cyano/Hydroxybenzylidene
Computed XLogP3 Not available 3.4 Not available
Thermal Stability Not available Not available >300°C (decomposition)

Research Findings and Implications

Core Heterocycle Differences : The benzodioxin-benzofuran system in the target compound may exhibit distinct electronic properties versus benzodithiazine derivatives, which feature sulfur-based resonance stabilization .

Functional Group Impact : The 4-methylbenzoate ester could enhance membrane permeability relative to polar hydroxy groups, aligning with trends in prodrug design .

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives, characterized by a unique combination of structural features including:

  • A benzodioxin moiety
  • A benzofuran core
  • Various functional groups that may influence its reactivity and biological interactions

The molecular formula is C24H19ClO5C_{24}H_{19}ClO_5 with a molecular weight of approximately 448.86 g/mol.

Biological Activity

Research indicates that compounds similar to (2Z)-2 exhibit a range of biological activities:

Biological Activity Description
Antimicrobial Inhibits the growth of various bacteria and fungi.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Anti-inflammatory Reduces inflammation in various models.
Neuroprotective May protect against neurodegenerative processes.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may interact with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to receptors linked to various diseases, including cancer and neurodegeneration.
  • Oxidative Stress Reduction : Exhibits properties that can mitigate oxidative stress in cellular systems.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds related to (2Z)-2:

  • Anticancer Activity : A study demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxic effects on human cancer cell lines, suggesting that (2Z)-2 could have similar effects due to structural similarities .
  • Neuroprotective Effects : Research indicated that certain benzodioxin derivatives showed promise in protecting neuronal cells from apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary data suggest that (2Z)-2 can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of (2Z)-2 can be achieved through several methodologies:

  • Microwave-Assisted Synthesis : This method has been highlighted for enhancing yields and reducing reaction times compared to traditional methods .
  • Multi-Step Synthesis : Involves starting from simpler precursors through a series of reactions, including condensation and cyclization processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including condensation of benzodioxin derivatives with benzofuran precursors. Key steps involve protecting group strategies (e.g., benzoate ester formation) and Z-configuration stabilization through steric or electronic effects. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. How should crystallographic data for this compound be collected and refined?

  • Methodological Answer : Single-crystal X-ray diffraction is optimal. Use SHELX programs (e.g., SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters include anisotropic displacement for non-H atoms and isotropic modeling for H atoms. Hydrogen bonding and π-π stacking interactions should be analyzed using Mercury software .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and lab coats. Store in airtight containers under inert gas (N₂/Ar) at 4°C. Avoid static discharge by grounding equipment. For spills, neutralize with activated carbon and dispose via hazardous waste protocols .

Q. Which analytical techniques are suitable for quantifying this compound in mixtures?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with diode-array detection (DAD) provides quantification. Confirmatory analysis via high-resolution mass spectrometry (HRMS) in positive ion mode ensures specificity .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in its synthesis?

  • Methodological Answer : Apply Bayesian algorithms to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use a central composite design (CCD) to generate response surfaces, prioritizing parameters with highest sensitivity. Validate predictions via small-scale parallel reactors .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?

  • Methodological Answer : For NMR-XRD discrepancies, reassess sample purity via TLC and DSC. If conformational polymorphism is suspected, perform variable-temperature XRD or solid-state NMR to probe dynamic structural changes .

Q. What computational methods predict its environmental persistence and bioaccumulation?

  • Methodological Answer : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to assess bioaccumulation potential .

Q. How do substituents (e.g., chloro, methyl) influence its photostability?

  • Methodological Answer : Conduct accelerated UV exposure tests (λ = 365 nm) in quartz cells. Monitor degradation via LC-MS and compare with DFT-calculated HOMO-LUMO gaps (Gaussian 09) to correlate electronic effects with stability .

Q. What strategies mitigate racemization during Z/E isomerization?

  • Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) near the double bond to sterically hinder rotation. Low-temperature synthesis (<0°C) and chiral additives (e.g., L-proline) can stabilize the Z-configuration .

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